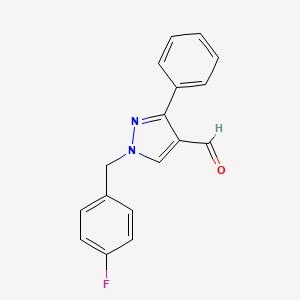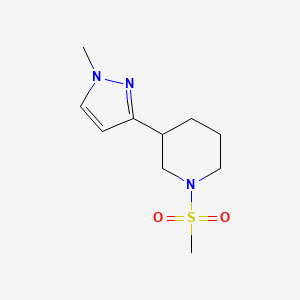
3-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)piperidine is a chemical compound that has been widely studied for its potential pharmaceutical applications. This compound has been found to possess unique biochemical and physiological effects, making it a promising candidate for further research. In
Mécanisme D'action
Target of Action
Pyrazole derivatives, a class of compounds to which this molecule belongs, have been shown to exhibit a wide range of biological activities . They are present in several biologically and medicinally active compounds .
Mode of Action
It’s worth noting that pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines . Some pyrazole derivatives have been approved for the treatment of different types of cancer .
Biochemical Pathways
Pyrazole derivatives have been associated with a wide range of biological activities, including anti-malarial, anti-inflammatory, anti-nociceptive, antipyretic, antifungal, anti-virals, antidepressant, antibacterial, antitumor, antioxidant, and anti-filarial agents .
Result of Action
Some pyrazole derivatives have been shown to be cytotoxic to several human cell lines .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)piperidine in lab experiments is its potential as a selective COX-2 inhibitor. This makes it a promising candidate for further research in the development of anti-inflammatory drugs.
One limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can cause liver damage and renal toxicity in animals.
Orientations Futures
There are several future directions for research on 3-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)piperidine. One area of research is its potential as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy in different types of cancer and to identify the mechanisms by which it induces apoptosis in cancer cells.
In addition, future research could focus on developing new synthesis methods for this compound that are more efficient and environmentally friendly.
Conclusion
In conclusion, this compound is a chemical compound that has been studied for its potential pharmaceutical applications. Its unique biochemical and physiological effects make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential toxicity. Future research could focus on developing new synthesis methods and exploring its potential as an anti-inflammatory and anti-cancer agent.
Méthodes De Synthèse
The synthesis of 3-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)piperidine involves several steps. The first step is the preparation of 1-methyl-1H-pyrazol-3-amine, which is then reacted with 1-chloro-3-(methylsulfonyl)propan-2-one to produce 3-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)propan-2-one. This intermediate is then reduced with sodium borohydride to yield this compound.
Applications De Recherche Scientifique
3-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)piperidine has been studied for its potential use in treating various diseases. One area of research is its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of many inflammatory diseases.
Another area of research is its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis (cell death) in cancer cells, making it a promising candidate for further research.
Propriétés
IUPAC Name |
3-(1-methylpyrazol-3-yl)-1-methylsulfonylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-12-7-5-10(11-12)9-4-3-6-13(8-9)16(2,14)15/h5,7,9H,3-4,6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAQRPNTAMMBSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2397286.png)
![N-(2,6-difluorophenyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2397288.png)
![2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/no-structure.png)
![2-[(2-Methylbenzoyl)amino]-5-phenylthiophene-3-carboxylic acid](/img/structure/B2397291.png)
![3,4-dimethyl-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2397295.png)
![1-(5-Chloro-2-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2397296.png)
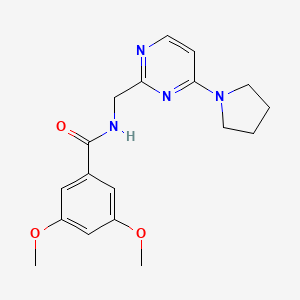
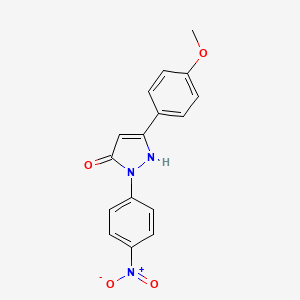
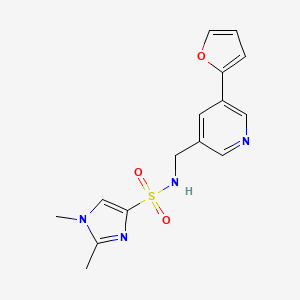

![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2397302.png)

![N-(cyanomethyl)-2-({3-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2397306.png)
